11-オキソ-ベタメタゾンジプロピオン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11-Oxo-betamethasone Dipropionate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations to treat various skin conditions such as eczema, psoriasis, and dermatitis. The compound is a derivative of betamethasone, modified to enhance its therapeutic efficacy and reduce systemic absorption .

科学的研究の応用

11-Oxo-betamethasone Dipropionate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the development of new corticosteroid formulations.

Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes and gene expression.

Medicine: Extensively used in dermatological research to develop new treatments for inflammatory skin conditions.

Industry: Utilized in the pharmaceutical industry for the production of topical corticosteroid formulations

作用機序

Target of Action

11-Oxo-betamethasone Dipropionate is a synthetic analog of the adrenal corticosteroids . It primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

Upon binding to its target, 11-Oxo-betamethasone Dipropionate exerts potent glucocorticoid activity and negligible mineralocorticoid activity . It inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives . It also inhibits NF-Kappa B and other inflammatory transcription factors . Furthermore, it promotes anti-inflammatory genes like interleukin-10 .

Biochemical Pathways

The primary biochemical pathway affected by 11-Oxo-betamethasone Dipropionate is the arachidonic acid pathway . By inhibiting phospholipase A2, it prevents the formation of arachidonic acid derivatives, which are key mediators of inflammation . This leads to a reduction in inflammation and immune response .

Pharmacokinetics

The absorption of topical 11-Oxo-betamethasone Dipropionate is small . When used for prolonged periods of time or across a large surface area, it can have systemic effects . One such effect is the ability of the corticosteroid to suppress the hypothalamic–pituitary–adrenal axis . This can lead to a depression in the release of adrenal hormones such as cortisol and adrenocorticotropic hormone, or ACTH .

Result of Action

The primary result of 11-Oxo-betamethasone Dipropionate’s action is the reduction of inflammation and immune response . This makes it effective in managing inflammatory skin conditions such as eczema, and autoimmune disorders .

Action Environment

The action of 11-Oxo-betamethasone Dipropionate can be influenced by various environmental factors. For instance, the absorption and efficacy of the compound can be affected by the specific characteristics of the skin where it is applied . Furthermore, the stability of the compound can be influenced by factors such as temperature and pH .

生化学分析

Biochemical Properties

11-Oxo-betamethasone Dipropionate, like betamethasone, is likely to interact with glucocorticoid receptors, influencing the transcription of DNA and leading to alterations in cellular metabolism . This interaction can result in a reduction in inflammatory responses .

Cellular Effects

Betamethasone, and by extension 11-Oxo-betamethasone Dipropionate, has been shown to have anti-inflammatory, immunosuppressive, and anti-proliferative effects . It can obstruct the synthesis of arachidonic acid and control the biosynthesis of prostaglandins and leukotrienes by controlling the inhibition of phospholipase A2 .

Molecular Mechanism

It is known that betamethasone, the parent compound, acts as a potent glucocorticoid receptor agonist . It is likely that 11-Oxo-betamethasone Dipropionate shares a similar mechanism of action.

Temporal Effects in Laboratory Settings

Betamethasone dipropionate, a related compound, has been shown to suppress the hypothalamic-pituitary-adrenal (HPA) axis with prolonged use .

Dosage Effects in Animal Models

While specific studies on 11-Oxo-betamethasone Dipropionate in animal models are lacking, betamethasone has been used in veterinary medicine to treat inflammatory conditions . The effects of betamethasone vary with dosage, and high doses can lead to adverse effects .

Metabolic Pathways

Betamethasone is known to alter the transcription of DNA, leading to changes in cellular metabolism .

Transport and Distribution

Betamethasone is known to be extensively bound to plasma proteins and is widely distributed to the tissues .

Subcellular Localization

Given its likely interaction with glucocorticoid receptors, it may be localized in the cytoplasm before being translocated to the nucleus upon activation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxo-betamethasone Dipropionate involves multiple steps, starting from betamethasone. The primary synthetic route includes the esterification of betamethasone with propionic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods: Industrial production of 11-Oxo-betamethasone Dipropionate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .

化学反応の分析

Types of Reactions: 11-Oxo-betamethasone Dipropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form betamethasone 21-acetate.

Reduction: Reduction reactions can convert it back to betamethasone.

Substitution: Ester groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Acid chlorides and anhydrides are typical reagents for ester substitution.

Major Products:

Oxidation: Betamethasone 21-acetate.

Reduction: Betamethasone.

Substitution: Various ester derivatives depending on the substituent used.

類似化合物との比較

Betamethasone: The parent compound with similar anti-inflammatory properties but different pharmacokinetics.

Dexamethasone: Another potent glucocorticoid with a slightly different structure and longer duration of action.

Hydrocortisone: A less potent glucocorticoid with a broader range of applications

Uniqueness: 11-Oxo-betamethasone Dipropionate is unique due to its enhanced potency and reduced systemic absorption compared to its parent compound, betamethasone. This makes it particularly effective for topical applications, providing high therapeutic efficacy with minimal side effects .

特性

CAS番号 |

64967-90-4 |

|---|---|

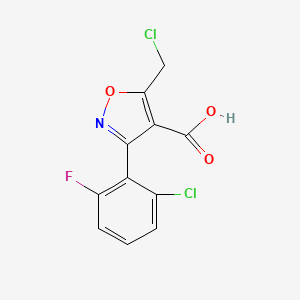

分子式 |

C28H35FO7 |

分子量 |

502.579 |

IUPAC名 |

[2-[(8S,9R,10S,13S,14S,16S,17R)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-17-propanoyloxy-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

InChI |

InChI=1S/C28H35FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-20H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,25-,26-,27-,28-/m0/s1 |

InChIキー |

KBMPCHGHEBNIHH-IHWWKNBLSA-N |

SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)OC(=O)CC |

同義語 |

(16β)-9-Fluoro-16-methyl-17,21-bis(1-oxopropoxy)-pregna-1,4-diene-3,11,20-trione |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

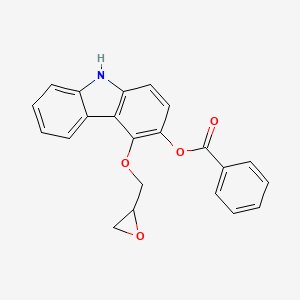

![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)

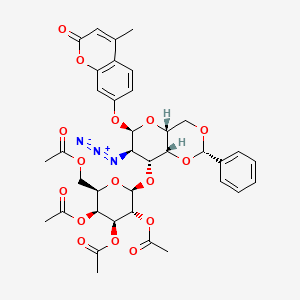

![3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584188.png)

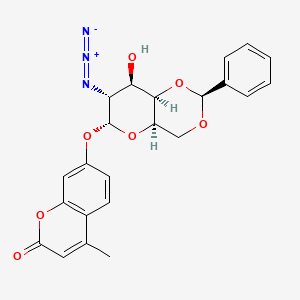

![3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584189.png)

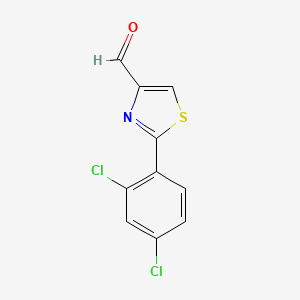

![3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester](/img/structure/B584192.png)